DY131

Descripción general

Descripción

DY131 es un agonista farmacológico del receptor huérfano receptor relacionado con el estrógeno gamma. Este compuesto juega un papel crucial en la regulación de la generación de energía, el metabolismo oxidativo, la apoptosis celular y las respuestas inflamatorias . Se ha estudiado por sus potenciales efectos terapéuticos en diversas afecciones médicas, incluyendo la lesión hepática aguda y los trastornos metabólicos .

Aplicaciones Científicas De Investigación

DY131 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un agonista selectivo para los receptores relacionados con el estrógeno beta y gamma, lo que permite a los investigadores estudiar las funciones y los mecanismos de estos receptores . En biología y medicina, se ha investigado this compound por sus potenciales efectos terapéuticos en condiciones como la lesión hepática aguda, los trastornos metabólicos y el cáncer . Se ha demostrado que mejora la lesión hepática inducida por lipopolisacárido, protege contra los trastornos metabólicos e inhibe el crecimiento de las células cancerosas .

Mecanismo De Acción

El mecanismo de acción de DY131 implica su unión a los receptores relacionados con el estrógeno gamma y beta, lo que lleva a la activación de estos receptores . Esta activación regula la expresión de genes involucrados en el metabolismo energético, el estrés oxidativo y la apoptosis celular . This compound también inhibe la vía de señalización Wnt, que está involucrada en el crecimiento y la proliferación de las células cancerosas . Los objetivos moleculares y las vías involucradas en la acción de this compound incluyen el receptor relacionado con el estrógeno gamma, el factor de transcripción mitocondrial A y la vía de señalización Wnt .

Análisis Bioquímico

Biochemical Properties

DY131 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the estrogen-related receptor gamma (ERRγ). ERRγ is involved in the regulation of mitochondrial biosynthesis, energy metabolism, and various metabolic pathways. This compound enhances the transcriptional activity of ERRγ, leading to increased expression of target genes such as the mitochondrial transcriptional factor A (TFAM). This interaction helps protect against mitochondrial dysfunction and metabolic disorders .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In renal tubular cells, this compound attenuates mitochondrial dysfunction and metabolic disorders, thereby protecting against acute kidney injury. It also promotes the expression of TFAM, which is crucial for mitochondrial function . In esophageal squamous cell carcinoma (ESCC) cells, this compound inhibits cell proliferation and glycolysis activity by modulating genes in the glycolysis pathway . Additionally, this compound has been found to reduce oxidative stress, inflammation, and apoptosis in liver cells, highlighting its protective effects against acute liver injury .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ERRγ. By acting as an agonist, this compound enhances the transcriptional activity of ERRγ, leading to the upregulation of target genes involved in energy metabolism and mitochondrial function. This includes the promotion of TFAM expression, which is essential for mitochondrial biosynthesis and function . This compound also modulates the expression of genes in the glycolysis pathway, thereby inhibiting glycolysis activity in cancer cells . Furthermore, this compound has been shown to antagonize Wnt signaling in gastric cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For instance, in murine models of acute kidney injury, this compound consistently ameliorated mitochondrial dysfunction and metabolic disorders over time . Similarly, in studies involving acute liver injury, this compound maintained its protective effects against oxidative stress, inflammation, and apoptosis over a prolonged period . These findings suggest that this compound has a stable and sustained impact on cellular function in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving acute liver injury, a dosage of 5 mg/kg/day of this compound was found to ameliorate liver injury and reduce oxidative stress, inflammation, and apoptosis without significant side effects on hepatic and renal functions . In a rat model of subarachnoid hemorrhage, this compound treatment significantly improved neurological deficits and reduced oxidative stress and neuronal apoptosis at specific dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with ERRγ. By enhancing the transcriptional activity of ERRγ, this compound promotes the expression of genes involved in mitochondrial biosynthesis and energy metabolism. This includes the upregulation of TFAM, which is crucial for mitochondrial function . This compound also modulates genes in the glycolysis pathway, inhibiting glycolysis activity in cancer cells . Additionally, this compound has been shown to reverse dysregulated pathways associated with inflammation and metabolism in liver cells, further highlighting its role in metabolic regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with ERRγ. In liver cells, this compound has been shown to localize to the mitochondria, where it exerts its protective effects against oxidative stress, inflammation, and apoptosis . In renal tubular cells, this compound enhances the expression of TFAM, promoting mitochondrial function and protecting against acute kidney injury . The transport and distribution of this compound within cells are crucial for its therapeutic effects, as it needs to reach specific cellular compartments to exert its activity.

Subcellular Localization

The subcellular localization of this compound is primarily associated with the mitochondria, where it interacts with ERRγ and promotes the expression of TFAM. This localization is essential for its role in protecting against mitochondrial dysfunction and metabolic disorders . In cancer cells, this compound has been shown to localize to the centrosomes, where it causes mitotic spindle defects and inhibits cell proliferation . The subcellular localization of this compound is crucial for its activity and function, as it needs to reach specific compartments to exert its effects.

Métodos De Preparación

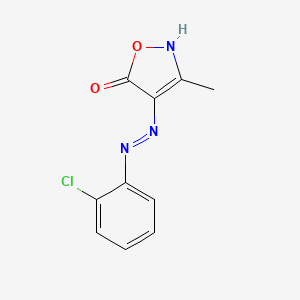

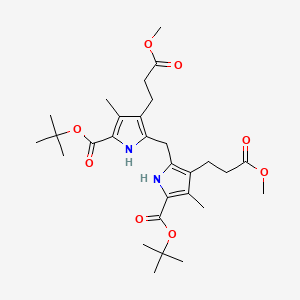

DY131 puede sintetizarse mediante una serie de reacciones químicas que implican reactivos y condiciones específicas. La ruta sintética generalmente involucra la reacción del 4-(dietilamino)benzaldehído con 4-hidroxibenzoilhidrazida en condiciones controladas para formar el producto deseado . Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH específicos para garantizar la formación exitosa de this compound. Los métodos de producción industrial para this compound implican escalar la ruta sintética mientras se asegura la pureza y el rendimiento del compuesto a través de condiciones de reacción optimizadas y técnicas de purificación .

Análisis De Reacciones Químicas

DY131 se somete a diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede llevar a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

DY131 es único en su actividad agonista selectiva hacia los receptores relacionados con el estrógeno gamma y beta, con una actividad mínima hacia otros receptores de estrógeno . Compuestos similares incluyen GSK4716 y GSK9089, que también actúan como agonistas para los receptores relacionados con el estrógeno beta y gamma . this compound ha demostrado tener efectos distintos sobre los trastornos metabólicos y el crecimiento de las células cancerosas, lo que destaca su singularidad en la investigación científica .

Propiedades

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKOCYWYAWBGKY-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95167-41-2 | |

| Record name | GSK-9089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-9089 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione](/img/structure/B1670930.png)

![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)

![{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1670938.png)